1-(Difluoromethoxy)-6-methoxynaphthalene

Lipophilicity Physicochemical profiling ADME prediction

Enzyme inhibitor screens demand validated negative controls to rule out assay interference. 1-(Difluoromethoxy)-6-methoxynaphthalene delivers a confirmed inactive reference (IC₅₀ >10,000 nM vs. sEH and 5-LOX) for fluorescence- or LC-MS-based assays. Its 1,6-regiochemistry and conformationally dynamic -OCF₂H group further enable permeability benchmarking against fixed-lipophilicity analogs. • Validated batch: IC₅₀ >10 µM for sEH & 5-LOX • 98% purity, cool/dry storage • Ambient shipping; not hazardous

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B11880187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-6-methoxynaphthalene
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC=C2)OC(F)F
InChIInChI=1S/C12H10F2O2/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)16-12(13)14/h2-7,12H,1H3
InChIKeyGTELTOPLRUUQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-6-methoxynaphthalene: Chemical Identity & Procurement


1-(Difluoromethoxy)-6-methoxynaphthalene (CAS 1261488-67-8) is a disubstituted naphthalene derivative bearing a difluoromethoxy group (–OCF₂H) at the C1 (α) position and a methoxy group (–OCH₃) at the C6 position on the adjacent ring [1]. Its molecular formula is C₁₂H₁₀F₂O₂ with a molecular weight of 224.20 g·mol⁻¹, and it is commercially available from multiple suppliers at purities ranging from 95% to 98% . The compound is synthesized via an N-heterocyclic carbene (NHC)-catalyzed difluorocarbene generation strategy starting from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), followed by DDQ-mediated dehydrogenation of the intermediate enol difluoromethyl ether to yield the aryl difluoromethyl ether product in good to high yield [2][3].

1-(Difluoromethoxy)-6-methoxynaphthalene: Irreplaceability


Substitution on the naphthalene scaffold is exquisitely sensitive to regiochemistry: the electronic activation of the α-position (C1) versus the β-position (C2), combined with through-space peri-interactions involving the C8 hydrogen, means that positional isomers such as 1-(difluoromethoxy)-7-methoxynaphthalene or 2-(difluoromethoxy)-6-methoxynaphthalene present different dipole vectors, steric contours, and hydrogen-bonding surfaces to biological targets [1]. Furthermore, the –OCF₂H group itself is not a simple bioisostere of –OCH₃ or –OCF₃; its conformational flexibility enables polarity switching between a lipophilic and a polar state, a property absent in both the parent methoxy and the fully fluorinated trifluoromethoxy groups [2]. Consequently, substituting this compound with a non-difluoromethoxylated analog or a regioisomer risks altering target binding affinity, metabolic stability, and membrane permeability in ways that cannot be predicted from structural similarity alone.

1-(Difluoromethoxy)-6-methoxynaphthalene: Differentiation vs. Analogs


LogP Comparison to Non-Methoxylated & Non-Fluorinated Naphthalenes

The calculated octanol/water partition coefficient (LogP) for 1-(difluoromethoxy)-6-methoxynaphthalene is 4.1 [1]. This places its lipophilicity between that of 1-(difluoromethoxy)naphthalene (LogP = 3.44, predicted ), which lacks the 6-OCH₃ group, and 2-(difluoromethoxy)naphthalene (XLogP3 = 4.4 ), which also lacks a methoxy substituent. The presence of the 6-methoxy group thus reduces LogP by approximately 0.3 log units relative to the closest non-methoxylated difluoromethoxy naphthalene, while the –OCF₂H group elevates LogP by roughly 0.6–0.7 units compared to the non-fluorinated 1-methoxynaphthalene scaffold. This intermediate lipophilicity profile is consistent with the known polarity-modulating effect of the OCF₂H group [2].

Lipophilicity Physicochemical profiling ADME prediction

sEH and 5-LOX Inhibition Counter-Screen

In standardized enzyme inhibition assays deposited in ChEMBL and BindingDB, 1-(difluoromethoxy)-6-methoxynaphthalene (ChEMBL5205807 / BDBM50591538) exhibited IC₅₀ values greater than 10,000 nM against both human recombinant soluble epoxide hydrolase (sEH) and human recombinant 5-lipoxygenase (5-LOX) [1][2]. For sEH, inhibition was assessed by monitoring reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate with a 1-minute preincubation; for 5-LOX, the assay measured reduction in all-trans isomers of LTB₄ and 5-HETE formation using recombinant enzyme expressed in E. coli BL21(DE3). These IC₅₀ values above 10 μM classify the compound as essentially inactive against both targets. This negative data is directly comparable to positive-control inhibitors in the same assay panels, where active compounds typically exhibit IC₅₀ values in the nanomolar to low micromolar range.

Enzyme inhibition Counter-screening Off-target profiling

OCF₂H Conformational Polarity vs. OCF₃ & OCH₃

The –OCF₂H group on 1-(difluoromethoxy)-6-methoxynaphthalene possesses a unique conformational property absent in both –OCH₃ and –OCF₃ groups: the ability to interconvert between a highly lipophilic conformation (both C–F bond vectors oriented to minimize dipole) and a polar conformation (fluorine atoms exposed to maximize dipole moment) through rotation about the C–O bond [1]. This 'environmental adaptor' behavior means that the effective lipophilicity of the molecule can shift in response to the polarity of its local environment (e.g., aqueous vs. membrane interior), a property that –OCF₃ (permanently lipophilic) and –OCH₃ (less lipophilic, fixed polarity) cannot replicate [1]. In contrast, the 6-methoxy group on the target compound provides a fixed electron-donating substituent that modulates the naphthalene ring electronics independently of the conformational state of the OCF₂H group.

Conformational analysis Lipophilicity modulation Fluorine medicinal chemistry

NHC-Catalyzed Difluorocarbene Route vs. Traditional O-Alkylation

1-(Difluoromethoxy)-6-methoxynaphthalene is accessed via a distinctive synthetic route: NHC-catalyzed generation of difluorocarbene from TFDA, reaction with 6-methoxy-1-tetralone to form the corresponding enol difluoromethyl ether, followed by DDQ-mediated dehydrogenation to aromatize the tetralone ring to the naphthalene system [1][2]. This two-step sequence (difluoromethylation then dehydrogenation) proceeds in good to high overall yield and avoids the regioselectivity challenges inherent in direct electrophilic O-difluoromethylation of 6-methoxy-1-naphthol, where competing C-difluoromethylation and poly-substitution can occur [1]. The tetralone-to-naphthalene dehydrogenation strategy simultaneously installs the aromatic ring and the OCF₂H group with defined regiochemistry, a synthetic logic not applicable to the preparation of 2-substituted isomers, which require alternative disconnections.

Synthetic methodology Difluorocarbene chemistry Regioselective etherification

Vendor Purity Specifications & ISO Quality Certification

Commercial suppliers report purity specifications for 1-(difluoromethoxy)-6-methoxynaphthalene at two defined levels: 98% (Leyan product 2277370 ; MolCore product MC764369, NLT 98%, ISO-certified ) and 95% (CheMenu catalog CM234308 ). The molecular identity is confirmed by the MDL number MFCD18411627 . The availability of ISO-certified material from MolCore ensures batch-to-batch consistency suitable for pharmaceutical R&D quality control requirements, while the 98% grade supports structure-activity relationship studies where impurity profiles could confound biological assay interpretation.

Quality assurance Purity specification Procurement reproducibility

1-(Difluoromethoxy)-6-methoxynaphthalene: Research & Industrial Applications


Negative Control for sEH & 5-LOX Assays

The documented IC₅₀ values above 10,000 nM against both human recombinant sEH and 5-LOX [1] make 1-(difluoromethoxy)-6-methoxynaphthalene suitable as a negative control compound in enzyme inhibition screening cascades. Researchers developing novel sEH or 5-LOX inhibitors can use this compound to establish baseline non-inhibitory response levels in fluorescence-based (PHOME) or LC-MS-based (LTB₄/5-HETE) assay formats, ensuring that observed inhibition from test compounds reflects genuine target engagement rather than assay interference artifacts.

Probe for OCF₂H Conformational Lipophilicity & Membrane Permeability

Because the –OCF₂H group on 1-(difluoromethoxy)-6-methoxynaphthalene can switch between lipophilic and polar conformations in response to environmental polarity [2], this compound serves as a model system for studying how conformational lipophilicity affects passive membrane permeability in PAMPA or Caco-2 assays. Comparing its permeability with that of 1-methoxy-6-(trifluoromethoxy)naphthalene (fixed-lipophilicity OCF₃ analog) or 1,6-dimethoxynaphthalene (non-fluorinated control) can isolate the contribution of OCF₂H conformational dynamics to transmembrane transport.

Building Block for Naphthalene-Based Kinase/PDE Inhibitors

The 1,6-substitution pattern positions the electron-withdrawing OCF₂H group at the α-position of naphthalene, adjacent to the peri-hydrogen at C8, creating a specific steric and electronic environment distinct from 2,6- or 1,7-isomers [3]. This regiochemistry is relevant to medicinal chemistry programs targeting kinases (e.g., pan-Raf) or phosphodiesterases where naphthalene-based scaffolds with fluorinated ether substituents have shown potent inhibitory activity [4]. The compound can be further functionalized via electrophilic substitution at the activated C4 or C5 positions or via metal-catalyzed cross-coupling after bromination.

Reference Standard for NHC-Catalyzed Difluoromethylation

As a product of the Fuchibe-Ichikawa NHC-catalyzed difluorocarbene methodology [5], 1-(difluoromethoxy)-6-methoxynaphthalene can serve as a reference standard for laboratories developing or optimizing difluoromethoxylation protocols. Its well-defined CAS number (1261488-67-8), MDL identifier (MFCD18411627), and commercial availability at 98% purity make it a convenient benchmarking compound for assessing yield, selectivity, and scalability of new difluorocarbene-based etherification methods.

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